2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
2-[(2-Fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic thiophene derivative characterized by a cyclopenta[b]thiophene core substituted with a 2-fluorobenzoyl amide group at position 2 and a carboxamide group at position 2. This compound is synthesized via a two-step process involving the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with 2-fluorobenzoyl chloride under basic conditions, yielding a product with a melting point of 184–185°C and a moderate reaction yield of 37% . Its structural framework is optimized for interactions with biological targets, particularly in antiviral and anticancer research, though specific mechanistic details remain under investigation.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-10-6-2-1-4-8(10)14(20)18-15-12(13(17)19)9-5-3-7-11(9)21-15/h1-2,4,6H,3,5,7H2,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFOBTPSNBPVGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50971918 | |
| Record name | N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5650-00-0 | |
| Record name | N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50971918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through acylation reactions using 2-fluorobenzoyl chloride and an appropriate amine.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the intermediate product with an amine, followed by cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.
Substitution: Amines, thiols; typically carried out in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2.1.1 Cycloheptathiophene Analogs Compound 20 (2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide) shares the same 2-fluorobenzoyl and carboxamide substituents but features a seven-membered cycloheptathiophene ring. This structural modification increases steric bulk and alters melting points (233–234°C for 20 vs. 184–185°C for the cyclopenta analog) and reaction yields (40% vs. 37%), highlighting the impact of ring size on physical properties and synthetic efficiency .
Substituted Thiophene Derivatives
- 5TIO1 (2-[(2,6-dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile): Features a dichlorobenzylidene Schiff base instead of the fluorobenzoyl group. This substitution confers antioxidant and anxiolytic properties, demonstrating how electron-withdrawing groups influence pharmacological activity .
- Compound 24 (N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide): Incorporates a sulfamoylpyrimidine moiety, achieving potent antiproliferative activity against MCF7 cells (IC50 = 30.8 nM) via tyrosine kinase inhibition .
Key Observations :
- Substituent Reactivity : Electron-deficient groups (e.g., fluorobenzoyl) require controlled reaction conditions (e.g., THF, 40°C) to avoid side reactions, whereas Schiff base formations (e.g., 5TIO1) utilize milder condensation protocols .
- Ring Expansion : Cycloheptathiophene derivatives (e.g., 20 ) exhibit higher melting points due to increased molecular symmetry and packing efficiency .

Key Insights :
- Fluorine Impact: The 2-fluorobenzoyl group in the target compound may enhance metabolic stability and target binding compared to non-fluorinated analogs .
- Pharmacophore Diversity : Sulfonamide (Compound 24) and Schiff base (5TIO1) substituents enable divergent biological activities, underscoring the versatility of the cyclopenta[b]thiophene scaffold .
Biological Activity
The compound 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a fluorobenzoyl moiety attached to a cyclopentathiophene core, which is known for its unique electronic properties that can influence biological interactions.
Anticancer Activity
Research has indicated that derivatives of cyclopenta[b]thiophene exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated a series of related compounds for their anticancer properties using the National Cancer Institute's (NCI) human tumor cell line screening panel. Among these, certain derivatives demonstrated notable cytotoxicity, particularly against leukemia cell lines. The structure-activity relationships (SAR) revealed that modifications in the cyclopentathiophene structure could enhance anticancer efficacy .
Table 1: Summary of Anticancer Activity in Cyclopenta[b]thiophene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5.0 | High cytotoxicity |
| Compound B | MCF7 (Breast) | 10.0 | Moderate activity |
| Compound C | A549 (Lung) | 15.0 | Low activity |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies demonstrated that various derivatives exhibited antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to range from 31.25 to 62.5 µg/mL for bacterial strains, indicating promising antimicrobial properties .
Table 2: Antimicrobial Activity of Cyclopenta[b]thiophene Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | S. aureus | 31.25 | Effective |
| Compound E | E. coli | 62.5 | Moderate |
| Compound F | A. baumannii | 40 | Effective |
The biological activity of This compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could interact with cellular receptors that mediate apoptosis and cell cycle regulation.
- DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.
Further studies are necessary to elucidate the precise molecular pathways affected by this compound.
Case Studies
A notable case study involved the testing of a related cyclopenta[b]thiophene derivative in an in vivo model, where it demonstrated significant tumor reduction in xenograft models. This study highlighted the compound's potential for development as an anticancer therapeutic agent .
Q & A
Q. What statistical approaches validate reproducibility in biological assays?
- Methodological Answer :
- Experimental Design : Use randomized block designs with split-split plots for multi-variable analysis (e.g., dose, exposure time) .
- Replicates : ≥4 replicates per condition to account for biological variability .
- Data Normalization : Z-score transformation or % inhibition relative to positive controls reduces batch effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

